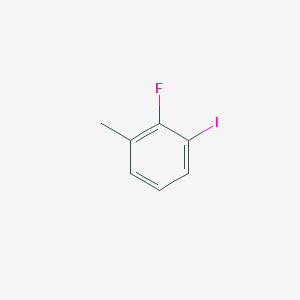

2-Fluoro-1-iodo-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFQHVROPUQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647554 | |

| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-21-8 | |

| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 2-Fluoro-1-iodo-3-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 2-Fluoro-1-iodo-3-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the diazotization of 2-Fluoro-3-methylaniline, followed by a Sandmeyer-type iodination reaction. This document provides a comprehensive overview of the methodology, including detailed experimental protocols, and summarizes key data for reproducibility and further investigation.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a well-established two-step sequence starting from 2-Fluoro-3-methylaniline. The core of this pathway lies in the transformation of the amino group into a diazonium salt, which is a versatile intermediate. This is followed by the displacement of the diazonium group with iodine.

The overall transformation can be summarized as follows:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Diazotization of 2-Fluoro-3-methylaniline

This initial step involves the conversion of the primary aromatic amine, 2-Fluoro-3-methylaniline, into its corresponding diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-3-methylaniline | C₇H₈FN | 125.15 | (Specify amount) | (Calculate) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | (Specify volume) | (Calculate) |

| Sodium Nitrite | NaNO₂ | 69.00 | (Specify amount) | (Calculate) |

| Water (deionized) | H₂O | 18.02 | (Specify volume) | - |

| Ice | - | - | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Fluoro-3-methylaniline and a solution of hydrochloric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve sodium nitrite in deionized water and cool the solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture remains between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 2-fluoro-3-methylbenzenediazonium chloride is used directly in the next step.

Step 2: Iodination of the Diazonium Salt

The unstable diazonium salt is immediately converted to the iodo-derivative through a Sandmeyer-type reaction. For iodination, the use of a copper catalyst is often not required, and potassium iodide serves as the iodide source.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-3-methylbenzenediazonium chloride solution | - | - | From Step 1 | (Calculate) |

| Potassium Iodide | KI | 166.00 | (Specify amount) | (Calculate) |

| Water (deionized) | H₂O | 18.02 | (Specify volume) | - |

| Diethyl ether (or other suitable solvent) | (C₂H₅)₂O | 74.12 | As needed | - |

| Sodium thiosulfate (sat. solution) | Na₂S₂O₃ | 158.11 | As needed | - |

| Brine (sat. solution) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Prepare a solution of potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

-

Extract the crude product from the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation to yield the final, high-purity this compound.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₆FI |

| Molecular Weight | 236.02 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

| CAS Number | 916420-21-8[1] |

Reaction Mechanism

The synthesis proceeds through two distinct mechanistic stages:

-

Diazotization: The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on 2-fluoro-3-methylaniline attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent tautomerization and protonation, followed by the elimination of a water molecule, generates the stable diazonium ion.

-

Iodination (Sandmeyer-type): While the classic Sandmeyer reaction for chlorination and bromination involves a copper(I) catalyst and a single electron transfer (SET) mechanism to generate an aryl radical, the iodination with potassium iodide is believed to proceed through a different pathway. The iodide ion acts as a nucleophile, directly attacking the diazonium salt and displacing the nitrogen gas.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-1-iodo-3-methylbenzene (IUPAC Name: this compound), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. As a versatile chemical intermediate, its physical and chemical characteristics are critical for its application in multi-step syntheses and for the development of novel molecular entities. This document summarizes its known properties, provides context through isomeric data, outlines standard experimental methodologies, and illustrates a common synthetic pathway.

Compound Identification:

Physicochemical Properties

Quantitative experimental data for this compound are not extensively reported in publicly available literature. The following tables summarize the known computed and isomeric data to provide a comparative reference.

Table 2.1: Core Properties of this compound

| Property | Value | Source |

| Molecular Weight | 236.02 g/mol | PubChem[1] |

| Monoisotopic Mass | 235.94983 Da | PubChem[1] |

| Purity (Typical) | >96% | Commercial Supplier[2] |

Table 2.2: Comparative Physicochemical Data of Isomers

To estimate the physical properties of this compound, data from its structural isomers are presented below. These values suggest the compound is likely a liquid at room temperature with a high boiling point and a density significantly greater than water.

| Property | 2-Fluoro-1-iodo-4-methylbenzene | 1-Fluoro-3-iodo-2-methylbenzene | 4-Fluoro-2-iodo-1-methylbenzene |

| CAS Number | 452-79-9 | 443-85-6 | 13194-67-7 |

| Appearance | - | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 210 °C at 760 mmHg[3] | 114-116 °C at 8 Torr | 92-94 °C at 15 mmHg |

| Density | 1.788 g/cm³[3] | 1.8 g/cm³ | 1.752 g/mL at 25 °C |

| Refractive Index | 1.580 | 1.581 | 1.580 at 20 °C |

| Flash Point | 84 °C[3] | 184 °F (84.4 °C) | 188 °F (86.7 °C) |

Experimental Protocols

While specific experimental determinations for this compound are not published, the following standard methodologies are employed to determine the key physicochemical properties listed above.

Determination of Boiling Point

The boiling point is typically determined by distillation at atmospheric pressure (e.g., using a distillation apparatus conforming to ASTM D86 standards) or under reduced pressure for high-boiling substances to prevent decomposition. A sample is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

Determination of Density

Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20 °C or 25 °C). For a liquid, this involves weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small sample is placed on the prism, and the boundary line between light and dark fields is observed through an eyepiece. The measurement is typically taken at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Logical Workflow: Synthesis

This compound is a valuable building block in organic synthesis. A common and logical workflow for its preparation involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative. This multi-step process is a fundamental workflow in the synthesis of aryl halides.

Caption: Synthetic workflow for this compound via diazotization and iodination.

References

2-Fluoro-1-iodo-3-methylbenzene CAS number 916420-21-8

An In-depth Technical Guide on 2-Fluoro-1-iodo-3-methylbenzene CAS Number: 916420-21-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (also known as 2-Fluoro-3-iodotoluene), a halogenated aromatic intermediate. Due to the compound's nature as a specialized chemical building block, publicly available data is limited. This guide consolidates known information and presents representative methodologies and applications relevant to the fields of chemical synthesis and drug discovery.

Compound Identification and Properties

This compound is an organoiodine and organofluorine compound. Its structure incorporates a toluene backbone substituted with fluorine and iodine atoms at positions 2 and 1, respectively. This substitution pattern makes it a versatile intermediate for introducing a 2-fluoro-3-methylphenyl moiety into more complex molecules through various cross-coupling reactions.

Table 1: Core Compound Data

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 916420-21-8 | [1] |

| Molecular Formula | C₇H₆FI | [1] |

| Molecular Weight | 236.02 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)I)F | [1] |

| InChIKey | SDFQHVROPUQHCT-UHFFFAOYSA-N |[1] |

While specific, verified physical properties for this exact isomer are not widely published, data from structurally similar isomers provide a reasonable estimation of its characteristics.

Table 2: Comparison of Physical Properties with Related Isomers

| Property | This compound (Target) | 1-Fluoro-3-iodo-2-methylbenzene | 2-Fluoro-1-iodo-4-methylbenzene |

|---|---|---|---|

| CAS Number | 916420-21-8 | 443-85-6 | 452-79-9 |

| Boiling Point | Data not available | ~226-228 °C[2] | 210 °C at 760 mmHg[3] |

| Density | Data not available | ~1.78-1.81 g/cm³[2] | 1.788 g/cm³[3] |

| Refractive Index | Data not available | ~1.583[2] | 1.58[3] |

Representative Synthesis Protocol

Objective: To synthesize this compound from 2-Fluoro-3-methylaniline.

Materials:

-

2-Fluoro-3-methylaniline

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Thiosulfate (Na₂S₂O₃), 10% solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Experimental Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 2-Fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (3.0 equivalents).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of deionized water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water, a 10% sodium thiosulfate solution (to remove excess iodine), and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

-

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

Halogenated organic molecules are fundamental building blocks in medicinal chemistry. The unique properties of fluorine and the reactivity of iodine make compounds like this compound particularly valuable.

-

Role of Fluorine: The introduction of fluorine atoms into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity to improve cell membrane permeability.[4][5]

-

Role of Iodine: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in transition-metal-catalyzed cross-coupling reactions. Pharmaceutical intermediates are crucial for linking basic chemical research to drug production, enabling rapid structural modifications to optimize lead compounds.[]

Key Reactions:

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures from simpler, functionalized building blocks like this compound.

Caption: Use of the compound as a building block in Suzuki coupling.

Safety and Handling

-

Toxicity: Specific toxicity data is not available. However, similar halogenated aromatic compounds may cause irritation to the skin, eyes, and respiratory system.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-fluoro-1-iodo-4-methylbenzene | 452-79-9 [chemnet.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Spectroscopic Profile of 2-Fluoro-1-iodo-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-iodo-3-methylbenzene is an aromatic organic compound with the chemical formula C₇H₆FI.[1] As a substituted toluene derivative, it holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data.

Due to a lack of publicly available experimental spectra for this compound, the quantitative data presented in this guide are predicted based on established principles of spectroscopy and data from analogous compounds.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₇H₆FI |

| Molecular Weight | 236.02 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Fluoro-3-iodotoluene[1] |

| CAS Number | 916420-21-8[1] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, iodine, and methyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | Triplet of doublets (td) | J(H-4, H-5) ≈ 7-8, J(H-4, F) ≈ 2-3 |

| H-5 | 6.8 - 7.1 | Triplet (t) | J(H-5, H-4) ≈ 7-8, J(H-5, H-6) ≈ 7-8 |

| H-6 | 7.3 - 7.6 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 7-8, J(H-6, F) ≈ 5-6 |

| -CH₃ | 2.2 - 2.5 | Singlet (s) | - |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-I) | 90 - 100 |

| C-2 (C-F) | 158 - 162 (doublet, ¹J(C-F)) |

| C-3 (C-CH₃) | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| -CH₃ | 20 - 25 |

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring protons.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| C-2 Fluorine | -110 to -130 | Multiplet |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.

| m/z | Ion | Predicted Relative Intensity | Interpretation |

| 236 | [C₇H₆FI]⁺ | Moderate | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | High | Loss of Iodine radical (I•) |

| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion (rearrangement after loss of I and F) |

| 127 | [I]⁺ | Moderate | Iodine cation |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2970 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1270 - 1150 | C-F stretch | Strong |

| 850 - 750 | C-H bend (out-of-plane) | Strong |

| ~550 | C-I stretch | Medium |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane or ethanol, will show absorption bands characteristic of a substituted benzene ring.

| Predicted λmax (nm) | Solvent | Electronic Transition |

| ~210 | Hexane | π → π |

| ~265 | Hexane | π → π (benzenoid band) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

An external reference standard (e.g., CFCl₃) is typically used.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the internal standard.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

-

Detection: Detect the ions using a suitable detector (e.g., electron multiplier).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-1-iodo-3-methylbenzene. This document presents predicted spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the key NMR correlations within the molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this and related halogenated aromatic compounds.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms and provide a reliable estimation of the chemical shifts (δ) and coupling constants (J).

¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-4 | 7.15 | t | 7.9 |

| H-5 | 6.85 | ddd | 8.2, 4.8, 1.2 |

| H-6 | 7.30 | d | 7.6 |

| -CH₃ | 2.45 | s |

Note: Predicted spectra do not always resolve complex multiplicities perfectly. The multiplicity of H-5 is anticipated to be a doublet of doublet of doublets due to coupling with H-4, H-6, and the fluorine atom.

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-I) | 95.0 |

| C-2 (C-F) | 162.5 (d, ¹JCF ≈ 245 Hz) |

| C-3 (C-CH₃) | 132.8 (d, ³JCF ≈ 4 Hz) |

| C-4 | 129.5 (d, ³JCF ≈ 9 Hz) |

| C-5 | 125.2 (d, ⁴JCF ≈ 3 Hz) |

| C-6 | 138.7 (d, ²JCF ≈ 18 Hz) |

| -CH₃ | 23.1 (d, ⁴JCF ≈ 4 Hz) |

Note: The values for carbon-fluorine coupling constants (JCF) are typical ranges and may vary.

Key NMR Correlations and Structural Logic

The following diagram illustrates the logical relationships and key spin-spin coupling interactions expected in the ¹H and ¹³C NMR spectra of this compound. This includes proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) couplings.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may also be used depending on solubility and the desired chemical shift dispersion.

-

Concentration : Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

For ¹H NMR Spectroscopy:

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Acquisition Parameters :

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing :

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to TMS or the residual solvent peak.

-

For ¹³C NMR Spectroscopy:

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain singlets for each carbon, simplifying the spectrum.

-

Acquisition Parameters :

-

Spectral Width: ~250 ppm (centered around 125 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

-

-

Processing :

-

Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to TMS or the solvent peak.

-

Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the general workflow from sample preparation to spectral analysis.

Mass Spectrum Analysis of 2-Fluoro-1-iodo-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrum analysis of 2-Fluoro-1-iodo-3-methylbenzene (C₇H₆FI). The content herein is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the fragmentation behavior of this halogenated aromatic compound under electron ionization (EI) mass spectrometry.

Molecular Properties and Isotopic Composition

This compound has a molecular formula of C₇H₆FI and a monoisotopic mass of approximately 235.95 u.[1] The compound's nominal molecular weight is 236 g/mol .[1][2][3] Understanding the isotopic abundance of the constituent halogens is critical for accurate mass spectral interpretation. Both fluorine and iodine are monoisotopic in nature, meaning they each have only one stable isotope that occurs naturally. Fluorine exists as ¹⁹F, and iodine exists as ¹²⁷I.[4][5] This simplifies the mass spectrum, as there will be no characteristic M+2 isotope peaks that are typically observed for compounds containing chlorine or bromine.[6][7][8]

| Property | Value |

| Molecular Formula | C₇H₆FI |

| Monoisotopic Mass | 235.94983 Da |

| Molecular Weight | 236.03 g/mol [2][3] |

| CAS Number | 916420-21-8[1][2] |

Predicted Mass Spectrum and Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization can be predicted based on the established principles of mass spectrometry for aromatic and halogenated compounds.[9][10][11][12] Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[13][14]

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 236. The primary fragmentation pathways are likely to involve the loss of the iodine atom, the methyl group, and potentially the fluorine atom, as well as rearrangements.

Table of Predicted Major Fragment Ions:

| m/z | Proposed Fragment | Formula | Notes |

| 236 | [C₇H₆FI]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. |

| 221 | [C₇H₃FI]⁺˙ | [M - CH₃]⁺ | Loss of a methyl radical. |

| 127 | [I]⁺ | I⁺ | Iodine cation, a common fragment in iodo-compounds. |

| 109 | [C₇H₆F]⁺ | [M - I]⁺ | Loss of an iodine radical, likely a major fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement ion in alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the substituents from the benzene ring. |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Objective: To obtain the mass spectrum of this compound and identify its characteristic fragment ions.

Materials and Instrumentation:

-

This compound sample

-

Suitable volatile solvent (e.g., dichloromethane or hexane)

-

Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms)

-

Mass spectrometer with an electron ionization source and a quadrupole or time-of-flight analyzer

-

Data acquisition and processing software

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. Acquire the data using the instrument's software.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizing Workflows and Fragmentation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways.

References

- 1. This compound | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 916420-21-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:916420-21-8 - 阿镁生物 [amaybio.com]

- 4. Iodine - Wikipedia [en.wikipedia.org]

- 5. Isotopes of iodine - Wikipedia [en.wikipedia.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-1-iodo-3-methylbenzene (IUPAC name), a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, potential synthetic routes, and safety considerations.

Chemical Identity and Structure

This compound is a substituted aromatic hydrocarbon. The presence of three different substituents on the benzene ring (fluoro, iodo, and methyl groups) leads to several possible isomers. This guide focuses specifically on the 2-fluoro, 1-iodo, 3-methyl substitution pattern.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Fluoro-3-iodotoluene[1]

-

CAS Number: 916420-21-8[1]

-

Molecular Formula: C₇H₆FI[1]

-

Molecular Weight: 236.02 g/mol [1]

-

SMILES: CC1=C(C(=CC=C1)I)F[1]

Chemical Structure:

References

Regioselective Iodination of 2-Fluoro-3-Methyltoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective iodination of 2-fluoro-3-methyltoluene, a key transformation for the synthesis of valuable intermediates in pharmaceutical and materials science. This document details the underlying principles of regioselectivity, outlines effective experimental protocols, and presents quantitative data for various iodination methods. The guide is intended to equip researchers with the necessary information to perform this reaction efficiently and selectively.

Introduction

Iodoarenes are crucial building blocks in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions. The regioselective introduction of an iodine atom onto a substituted aromatic ring is a pivotal step in the synthesis of complex molecules. 2-Fluoro-3-methyltoluene presents a unique challenge and opportunity for regioselective iodination due to the competing directing effects of the fluoro and methyl substituents. Understanding and controlling the regioselectivity of this reaction is essential for accessing specific isomers required for drug development and other advanced applications.

Principles of Regioselectivity

The regiochemical outcome of the electrophilic iodination of 2-fluoro-3-methyltoluene is governed by the electronic and steric effects of the existing substituents on the aromatic ring.

-

Directing Effects:

-

The fluoro group at the C2 position is an ortho, para-director, although it is a deactivating group overall due to its strong inductive electron-withdrawing effect (-I) and moderate resonance electron-donating effect (+M).

-

The methyl group at the C3 position is an ortho, para-director and an activating group due to its inductive electron-donating effect (+I) and hyperconjugation.

-

-

Analysis of Potential Iodination Sites:

-

C4-position: This position is para to the fluoro group and ortho to the methyl group. Both substituents strongly direct electrophilic attack to this position, making it the most electronically favored site.

-

C5-position: This position is meta to the fluoro group and para to the activating methyl group. The strong para-directing effect of the methyl group makes this a possible, though likely minor, site of substitution.

-

C6-position: This position is ortho to the fluoro group and meta to the methyl group. While the fluoro group directs here, it is meta to the activating methyl group, making this position less favorable.

-

C1-position: This position is sterically hindered by both adjacent substituents, making it the least likely site for iodination.

-

Recommended Iodination Protocols

Several methods are effective for the regioselective iodination of activated and moderately activated aromatic compounds. The following protocols are recommended for the iodination of 2-fluoro-3-methyltoluene.

Method 1: N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) Catalyst

This method is widely used for the iodination of electron-rich and moderately activated arenes under mild conditions.[1] The trifluoroacetic acid acts as a catalyst to activate the N-iodosuccinimide, generating a more potent electrophilic iodine species.

Experimental Protocol:

-

To a solution of 2-fluoro-3-methyltoluene (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).

-

Add a catalytic amount of trifluoroacetic acid (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Iodine with Silver Sulfate

The use of iodine in combination with a silver salt, such as silver sulfate, is an effective method for the iodination of activated aromatic compounds.[2] The silver salt acts as a halogen scavenger, shifting the equilibrium towards the formation of the iodinated product by precipitating the iodide byproduct as silver iodide.

Experimental Protocol:

-

To a stirred suspension of silver sulfate (1.0 mmol) in dichloromethane (15 mL), add iodine (1.0 mmol).

-

Add 2-fluoro-3-methyltoluene (1.0 mmol) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the silver iodide precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography.

Method 3: Organocatalytic Iodination with Thiourea

This method employs a thiourea-based organocatalyst and 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source, offering a mild and selective route for the iodination of activated aromatic compounds.[3]

Experimental Protocol:

-

In a reaction vial, dissolve 2-fluoro-3-methyltoluene (1.0 mmol) and a thiourea catalyst (e.g., 1,3-diphenylthiourea, 0.1 mmol) in acetonitrile (5 mL).

-

Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (0.55 mmol).

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel.

Quantitative Data

While specific experimental data for the iodination of 2-fluoro-3-methyltoluene is not extensively published, the following table provides expected yields and regioselectivity based on data from structurally similar compounds.

| Method | Reagents | Substrate Analogue | Major Product | Yield (%) | Isomer Ratio (Major:Minor) | Reference |

| NIS/TFA Catalysis | N-Iodosuccinimide, Trifluoroacetic Acid | Methoxy- and methyl-substituted benzenes | Mono-iodinated product | >90 | Highly regioselective | [1] |

| Iodine/Silver Salt | Iodine, Silver Sulfate | Toluene | p-Iodotoluene : o-Iodotoluene | 71 | 3:2 | [2] |

| Organocatalytic Iodination | 1,3-Diiodo-5,5-dimethylhydantoin, Thiourea Catalyst | Activated Aromatic Compounds | Mono-iodinated product | High | Highly regioselective | [3] |

Reaction Mechanisms and Workflows

General Mechanism for Electrophilic Aromatic Iodination

The iodination of 2-fluoro-3-methyltoluene proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.

Caption: General mechanism of electrophilic aromatic iodination.

Activation of Iodine Species

Different methods employ various strategies to generate the electrophilic iodine species (I⁺).

Caption: Generation of electrophilic iodine species in different methods.

Experimental Workflow

A generalized workflow for the regioselective iodination of 2-fluoro-3-methyltoluene is presented below.

Caption: General experimental workflow for iodination.

Conclusion

The regioselective iodination of 2-fluoro-3-methyltoluene can be achieved with high selectivity for the C4 position by carefully selecting the iodination method and reaction conditions. The use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid or organocatalytic methods with a thiourea catalyst and DIH are particularly recommended for achieving high regioselectivity and yields under mild conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this important synthetic transformation.

References

starting materials for 2-Fluoro-1-iodo-3-methylbenzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoro-1-iodo-3-methylbenzene, a valuable substituted aromatic compound. The primary and most established synthetic route proceeds via a Sandmeyer-type reaction, commencing from the readily available starting material, 2-Fluoro-3-methylaniline. This process involves two key transformations: the diazotization of the primary aromatic amine followed by a subsequent iodination reaction.

Core Synthesis Pathway

The synthesis initiates with the diazotization of 2-Fluoro-3-methylaniline. In this step, the aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as sulfuric or hydrochloric acid, at reduced temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used directly in the subsequent step without isolation.

The second stage involves the introduction of iodine to the aromatic ring. The diazonium salt solution is treated with a solution of potassium iodide. In the case of iodination, a copper catalyst, which is characteristic of the classical Sandmeyer reaction, is often not required. The diazonium group is replaced by an iodine atom, leading to the formation of the desired product, this compound.

Physicochemical Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Fluoro-3-methylaniline | C₇H₈FN | 125.15 | - | 87 | 1.11 |

| This compound | C₇H₆FI | 236.02 | Colorless to light yellow liquid | 117 °C/9 mmHg | 1.808 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be outlined based on established methodologies for Sandmeyer-type iodinations of aromatic amines.

Diazotization of 2-Fluoro-3-methylaniline

Materials:

-

2-Fluoro-3-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature of 0-5 °C, a solution of 2-Fluoro-3-methylaniline in aqueous sulfuric acid (or hydrochloric acid) is prepared.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred aniline solution. The rate of addition is carefully controlled to maintain the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 20-30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the complete formation of the 2-fluoro-3-methylbenzenediazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting amine using a suitable analytical technique (e.g., TLC).

Iodination of the Diazonium Salt

Materials:

-

2-fluoro-3-methylbenzenediazonium salt solution (from the previous step)

-

Potassium Iodide (KI)

-

Distilled Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of potassium iodide in water is prepared and cooled in an ice bath.

-

The cold diazonium salt solution is slowly added to the stirred potassium iodide solution. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-2 hours) to ensure the complete decomposition of the diazonium salt and formation of the aryl iodide.

-

The reaction mixture is then subjected to a workup procedure. This typically involves extraction with an organic solvent.

-

The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Visualizing the Process

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Electronic and Steric Effects in 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecule 2-Fluoro-1-iodo-3-methylbenzene. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from well-established principles of physical organic chemistry and available data on analogous substituted benzenes to offer a detailed understanding of its structural and reactive properties. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how substituent effects influence molecular behavior, particularly in the context of designing and synthesizing novel chemical entities.

Introduction

This compound is a polysubstituted aromatic compound featuring three distinct substituents on a benzene ring: a fluorine atom, an iodine atom, and a methyl group. The interplay of the electronic and steric properties of these groups dictates the molecule's overall reactivity, regioselectivity in chemical transformations, and its conformational preferences. Understanding these effects is crucial for predicting its behavior in synthetic pathways and its potential interactions in biological systems.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The iodine atom also exhibits a -I effect, albeit weaker than fluorine, and a weaker +R effect. The methyl group is a weak electron-donating group through both inductive (+I) and hyperconjugation effects. The relative positioning of these substituents (1,2,3-trisubstitution) leads to significant steric interactions that can influence bond angles, bond lengths, and the accessibility of reactive sites.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be devised from commercially available starting materials, such as 2-fluorotoluene. The following proposed experimental protocol is based on established iodination methods for activated aromatic rings.

Proposed Synthesis: Iodination of 2-Fluorotoluene

Materials:

-

2-Fluorotoluene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorotoluene (1 equivalent) in glacial acetic acid.

-

Add iodine (1.1 equivalents) and periodic acid (0.4 equivalents) to the solution.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.

-

Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 10% sodium thiosulfate solution to remove unreacted iodine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions.

Electronic Effects

The electronic landscape of this compound is shaped by the inductive and resonance effects of its substituents.

-

Inductive Effect (-I): Both fluorine and iodine are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bond framework. Fluorine's -I effect is significantly stronger than that of iodine. The methyl group has a weak electron-donating inductive effect (+I).

-

Resonance Effect (+R): Both fluorine and iodine possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron donation occurs primarily at the ortho and para positions relative to the halogen. The +R effect of fluorine is considered more significant for activating the ring towards electrophilic attack than that of iodine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

-

Hyperconjugation: The methyl group donates electron density to the ring through the overlap of its C-H sigma bonds with the aromatic pi-system, a phenomenon known as hyperconjugation. This effect, similar to the +I effect, is weakly activating.

The combination of these effects results in a complex pattern of electron distribution within the aromatic ring, influencing its reactivity in various reactions.

Caption: Electronic effects of substituents in this compound.

Steric Effects

The 1,2,3-trisubstituted pattern in this compound leads to significant steric hindrance around the substituent-bearing carbons.

-

Buttressing Effect: The fluorine and methyl groups ortho to the iodine atom create a "buttressing effect," sterically shielding the iodine and the adjacent ring positions. This can hinder the approach of bulky reagents.

-

Conformational Preferences: Rotation of the methyl group will be restricted due to steric clashes with the adjacent fluorine and iodine atoms. The preferred conformation will likely involve the staggering of the C-H bonds of the methyl group with respect to the C-F and C-I bonds.

-

Impact on Reactivity: Steric hindrance will play a significant role in directing the outcome of reactions. For instance, in electrophilic aromatic substitution, attack at the sterically hindered C4 and C6 positions might be disfavored, even if electronically activated.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reaction Using 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[2] These resulting biaryl structures are pivotal scaffolds in a multitude of applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction utilizing 2-Fluoro-1-iodo-3-methylbenzene, a sterically hindered aryl iodide, to produce various functionalized biaryl compounds.

The presence of both a fluorine atom and a methyl group ortho to the iodine atom in this compound presents a sterically demanding coupling partner.[3] Such substrates can pose challenges for the catalytic cycle, often requiring carefully optimized reaction conditions to achieve high yields. These application notes offer insights into suitable catalysts, ligands, bases, and solvent systems to overcome these steric challenges and facilitate efficient cross-coupling.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[4] The key steps are:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized and may require optimization for specific boronic acids and desired scales. Due to the steric hindrance of this compound, the selection of a suitable bulky and electron-rich phosphine ligand is often crucial for achieving high yields.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol utilizes a common and commercially available catalyst.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Procedure for Sterically Hindered Substrates using a Bulky Ligand

This protocol employs a more specialized catalyst system that is often more effective for challenging substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

A bulky phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane or Toluene

-

Water (degassed, if using a water-soluble base)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.

-

Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

To this mixture, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction as described in Protocol 1. Reaction times may be shorter with these more active catalyst systems.

-

Follow the work-up and purification steps as outlined in Protocol 1.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Suzuki Coupling of Analagous Sterically Hindered Aryl Iodides

The following table summarizes representative conditions and yields for the Suzuki cross-coupling of aryl iodides with steric hindrance similar to this compound. This data can serve as a guide for reaction optimization.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |

| 1-Iodo-2,4,6-trimethylbenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 4 | 92 | [3] |

| 1-Iodo-2-methylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | RT | 2 | 98 | [3] |

| Iodobenzene | 2,6-Dimethylphenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 28 | Good | [5][6] |

| 4-Bromoanisole | Phenylboronic acid | Ortho-palladated complex | K₂CO₃ | Methanol | 65 | - | High | [7] |

Note: Yields are for isolated products. Reaction conditions and yields can vary depending on the specific substrates and scale.

Applications of Resulting Biaryl Structures

The biaryl products derived from the Suzuki cross-coupling of this compound are valuable intermediates in various fields:

-

Pharmaceuticals: Fluorinated biaryl scaffolds are prevalent in many drug candidates due to the ability of fluorine to modulate metabolic stability, binding affinity, and lipophilicity.[8][9] For example, 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid is a known chemical entity.[][11]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and a biaryl motif can enhance the biological activity and properties of pesticides and herbicides.

-

Materials Science: Substituted biaryls are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the torsional angle between the aromatic rings influences the material's properties.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). |

| Ineffective base | Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). | |

| Low reaction temperature | Increase the reaction temperature, ensuring the stability of all reactants. | |

| Formation of Homocoupled Products | Side reactions of the boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv); ensure rigorous deoxygenation of the reaction mixture. |

| Protodeboronation | Degradation of the boronic acid | Use anhydrous solvents; consider using a boronate ester instead of a boronic acid.[12] |

By following these protocols and considering the provided data and troubleshooting guide, researchers can effectively utilize the Suzuki cross-coupling reaction with this compound to synthesize a wide range of valuable biaryl compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 7. oiccpress.com [oiccpress.com]

- 8. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 11. 2-Fluoro-6-Methylbiphenyl-3-carboxylic acid | 1215206-80-6 [amp.chemicalbook.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes: Sonogashira Coupling Protocols for 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Fluoro-1-iodo-3-methylbenzene with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, making it a crucial tool in medicinal chemistry and materials science for synthesizing complex molecular architectures.[1][2][3]

The protocols outlined below are based on established methodologies for structurally similar aryl iodides and provide a solid foundation for researchers to successfully employ this reaction.[1][4][5] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the undesired oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] For optimal results, the use of anhydrous solvents and reagents is highly recommended.[1][6]

General Reaction Scheme

The Sonogashira coupling proceeds via a palladium-catalyzed cross-coupling reaction, typically in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] The reaction involves a catalytic cycle that includes oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired product and regenerate the active palladium catalyst.[1]

Caption: General scheme of the Sonogashira coupling reaction.

Comparative Data of Sonogashira Coupling Protocols

The following table summarizes various reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (Copper-Free) |

| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |

| Terminal Alkyne | 1.2 equiv | 1.1 equiv | 1.5 equiv |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | - | - | SPhos (4 mol%) |

| Copper Co-catalyst | CuI (4 mol%) | CuI (5 mol%) | - |

| Base | Triethylamine (2.0 equiv) | Diisopropylamine (3.0 equiv) | K₂CO₃ (2.5 equiv) |

| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Toluene |

| Temperature | Room Temperature | 50 °C | 80 °C |

| Reaction Time | 12 - 24 hours | 4 - 8 hours | 16 hours |

Experimental Protocols

Protocol 1: Standard Pd/Cu Catalysis in THF at Room Temperature

This protocol is a general and widely used method for Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Add anhydrous THF, followed by triethylamine (2.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Elevated Temperature Conditions in DMF

This protocol is suitable for less reactive substrates and can lead to shorter reaction times.

Materials:

-

This compound

-

Terminal alkyne

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Add Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), and diisopropylamine (3.0 equiv).

-

Add the terminal alkyne (1.1 equiv) to the mixture.

-

Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work-up the reaction as described in Protocol 1.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can be advantageous in synthesizing molecules where copper contamination is a concern.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Toluene

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.5 equiv).

-

Add anhydrous toluene, followed by this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

-

Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with toluene.

-

Concentrate the filtrate and purify the residue by column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for a Sonogashira coupling experiment.

Caption: A typical experimental workflow for Sonogashira coupling.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[1] Consider increasing the catalyst loading or trying a different ligand. For less reactive substrates, increasing the reaction temperature or using a more polar solvent like DMF may be beneficial.[1]

-

Formation of Homocoupled Alkyne (Glaser Product): This side reaction is often due to the presence of oxygen. Ensure the reaction setup is thoroughly purged with an inert gas.[1]

-

Incomplete Reaction: Increase the reaction time or temperature. A slight excess of the terminal alkyne may also drive the reaction to completion.[1]

By following these protocols and considering the troubleshooting tips, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel compounds derived from this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-1-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-fluoro-1-iodo-3-methylbenzene, a key transformation for the synthesis of N-aryl compounds. This reaction is a powerful tool in medicinal chemistry and materials science for the construction of carbon-nitrogen bonds.[1]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The reaction has seen significant development, with various generations of catalysts and ligands enabling the coupling of a wide array of substrates under increasingly mild conditions. For a sterically hindered and electronically complex substrate such as this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables represent typical results that could be expected based on general principles of the reaction with similar substituted aryl iodides. These tables are intended to serve as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines (Representative Data)

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |